molecular formula C20H17FN2O2S B15030699 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 355434-77-4

2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B15030699
CAS No.: 355434-77-4
M. Wt: 368.4 g/mol
InChI Key: IGZJBXCUIYZOAJ-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a furan ring, a fluorophenyl group, and a hexahydrobenzothieno pyrimidinone core

Properties

CAS No.

355434-77-4

Molecular Formula

C20H17FN2O2S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H17FN2O2S/c21-12-7-5-11(6-8-12)14-9-10-15(25-14)18-22-19(24)17-13-3-1-2-4-16(13)26-20(17)23-18/h5-10,18,23H,1-4H2,(H,22,24)

InChI Key

IGZJBXCUIYZOAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC=C(O4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the cyclization of the intermediate compounds to form the hexahydrobenzothieno pyrimidinone core. Common reagents used in these reactions include fluorobenzene, furan, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with various functional groups.

Scientific Research Applications

2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one
  • 2-[5-(4-bromophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one
  • 2-[5-(4-methylphenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The uniqueness of 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions and stability.

Biological Activity

The compound 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule notable for its unique structural features that include furan and benzothieno-pyrimidine moieties. Its molecular formula suggests the presence of various functional groups that may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the alkylation of substituted pyrimidines followed by cyclization. For instance, one synthesis route involves the reaction of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole with N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions, yielding the target compound as orange crystals with a melting point of 225–226 °C .

Biological Activity Overview

Research indicates that compounds similar to 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one exhibit various biological activities including:

  • Anticancer Activity : The compound has shown significant potential in inhibiting cancer cell lines. In vitro studies have demonstrated its effectiveness against a range of cancer types through mechanisms such as topoisomerase inhibition .
  • Antimicrobial Properties : Structural analogs have been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria. For example, derivatives with furan rings have been noted for their efficacy against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

A study screening a library of compounds identified several derivatives with potent anticancer activity. The synthesized pyrimidine analogues containing the furan moiety showed promising results in the National Cancer Institute's 60 cell line screening program . Notably:

  • Compound Efficacy : The derivative exhibited significant cytotoxicity at low micromolar concentrations against various cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been extensively documented. For instance:

  • Minimum Inhibitory Concentration (MIC) : Derivatives demonstrated MIC values as low as 64 µg/mL against E. coli, highlighting their potential as antibacterial agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-(furan-2-yl)-pyrimidin-4(3H)-oneFuran ring with fluorine substitutionAntitumor
4-Chloro-benzothieno[2,3-d]pyrimidineChlorinated benzothieno structureAntimicrobial
7-Nitro-benzothiophene derivativesNitro group on thiopheneAntiviral

This table illustrates the diversity within this class of molecules while underscoring the unique characteristics imparted by specific substitutions present in 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one .

Case Studies

Recent case studies have focused on the compound's interaction with biological targets:

  • Topoisomerase Inhibition : Research has shown that certain derivatives can inhibit topoisomerase I-mediated DNA uncoiling in vitro at low concentrations .
  • Antibacterial Screening : A novel furan derivative was tested against multiple bacterial strains and exhibited broad-spectrum antibacterial activity outperforming traditional antibiotics such as streptomycin .

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